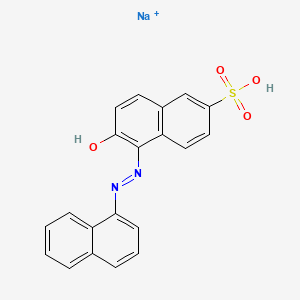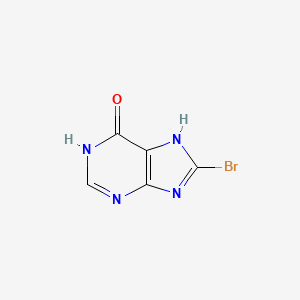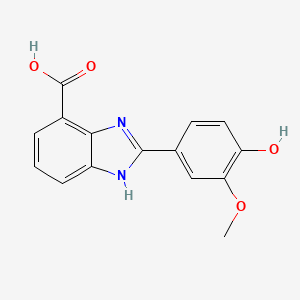
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine
Vue d'ensemble
Description
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is a useful research compound. Its molecular formula is C5H7N5O2 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine is the DNA molecule . It is an oxidized DNA base . The compound interacts with the DNA molecule, specifically with the four canonical nucleic acid bases .
Mode of Action
This compound interacts with its targets by forming pairs with all four canonical nucleic acid bases . In the presence of an external field, the mispairing abilities of this compound become insignificant since the most stable dimers are formed with thymine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the process of DNA damage. The compound increases the nuclear DNA damage by oxygen-derived radicals .
Result of Action
The molecular and cellular effects of the action of this compound involve an increase in DNA damage. This is particularly evident in conditions such as Alzheimer’s disease, where the brain is under increased oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an external field can affect the compound’s ability to form pairs with the four canonical nucleic acid bases
Analyse Biochimique
Biochemical Properties
2,4-Diamino-5-(formylamino)-6-hydroxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair. The compound’s interaction with these enzymes involves competitive inhibition, where it binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in corneal fibroblasts, the compound has demonstrated anti-fibrotic and anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators . This suppression leads to reduced production of extracellular matrix proteins, which are crucial for fibrosis. Additionally, the compound’s impact on gene expression includes the upregulation of antioxidant genes such as HO-1 and Nrf2, which play a role in cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like dihydrofolate reductase, leading to competitive inhibition and subsequent disruption of DNA synthesis . Furthermore, it can modulate gene expression by interacting with transcription factors and signaling molecules, thereby influencing cellular responses to oxidative stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent in conditions involving excessive inflammation and oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained anti-inflammatory and anti-fibrotic effects, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis without significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to cellular structures and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are key players in the synthesis and repair of DNA . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of these enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its subsequent localization to target sites . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects, as its accumulation in specific tissues may enhance its activity or lead to toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function and interaction with target biomolecules . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1H,(H,8,11)(H5,6,7,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWEHKVKUSJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199090 | |
| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51093-31-3 | |
| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)




![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)

